
Peyonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peyonine is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications of Peyonine
1. Pharmacological Treatments
This compound is primarily explored within the framework of pharmacological treatments for PD. The following are notable applications:
- Collagenase Clostridium histolyticum (CCH) : This enzyme is used for intralesional injections to dissolve collagen in plaques. Studies have shown it can significantly reduce penile curvature and improve erectile function . The efficacy of CCH has been supported by various clinical trials, demonstrating patient satisfaction rates between 50% and 67% one year post-treatment .
- Combination Therapies : Research indicates that combining CCH with other modalities, such as vacuum erection devices (VED) or penile traction therapy (PTT), enhances treatment outcomes. For instance, a study showed that patients receiving CCH alongside PTT experienced a 49% reduction in curvature compared to a 31% reduction with CCH alone .
- Antioxidant Therapy : Oxidative stress plays a significant role in PD pathogenesis. Antioxidants may mitigate oxidative damage and fibrosis associated with PD. Substances like pentoxifylline have shown promise in reducing plaque formation and improving erectile function .
2. Clinical Case Studies
Several case studies highlight the effectiveness of various treatment protocols involving this compound-related compounds:
- Clinical Trial on AA4500 : A phase 3b study evaluated AA4500 (CCH) combined with VED in men with PD. The trial aimed to assess safety and efficacy over multiple treatment cycles, indicating positive outcomes regarding curvature improvement .
- Multimodal Treatment Approaches : A study comparing oral pentoxifylline alone versus intralesional verapamil injections revealed that combining both therapies yielded the best results, with significant reductions in penile curvature and improvements in erectile function scores .
Biochemical Mechanisms
Understanding the biochemical pathways involved in PD can elucidate how this compound and its related therapies exert their effects:
- Role of TGF-β1 : Transforming growth factor-beta 1 (TGF-β1) is implicated in fibrosis development within PD plaques. Therapies targeting this pathway may help reduce collagen deposition and promote normal healing processes .
- Oxidative Stress Pathways : Reactive oxygen species (ROS) are known to exacerbate inflammation and fibrosis. Antioxidants can scavenge these species, potentially reversing or preventing disease progression .
Data Table: Summary of Treatment Modalities for Peyronie's Disease
Treatment Modality | Mechanism of Action | Efficacy Evidence | Notes |
---|---|---|---|
Collagenase Clostridium histolyticum | Dissolves collagen in plaques | 50%-67% patient satisfaction post-treatment | Requires multiple injections |
Vacuum Erection Device (VED) | Mechanical stretching of penile tissue | Improves curvature when combined with CCH | Patient compliance is crucial |
Pentoxifylline | Antioxidant and anti-fibrotic | Reduces curvature by up to 50% | Used alone or with other therapies |
Intralesional Verapamil | Calcium channel blocker | Moderate efficacy reported | Often used in combination therapy |
Propriétés
Numéro CAS |
19717-25-0 |
---|---|
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
1-[2-(3,4,5-trimethoxyphenyl)ethyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-20-13-9-11(10-14(21-2)15(13)22-3)6-8-17-7-4-5-12(17)16(18)19/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,19) |
Clé InChI |
DDYNENGLSGKEPO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN2C=CC=C2C(=O)O |
melting_point |
132.0 °C |
Key on ui other cas no. |
19717-25-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.